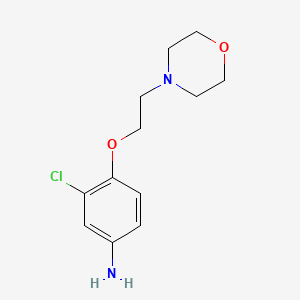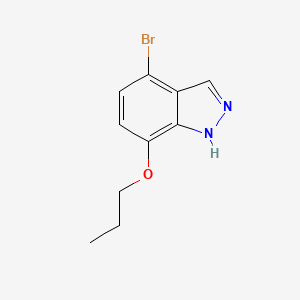
4-Bromo-7-propoxy-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-propoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the fourth position and a propoxy group at the seventh position makes this compound unique. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-propoxy-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1H-indazole and 1-bromo-3-propoxybenzene.
Nucleophilic Substitution: The bromine atom at the fourth position of 4-bromo-1H-indazole undergoes nucleophilic substitution with the propoxy group from 1-bromo-3-propoxybenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound. This step may require heating and the use of a catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-7-propoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The propoxy group can participate in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxides or reduced forms of the compound.
Coupling Reactions: Products include more complex aromatic structures.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-7-propoxy-1H-indazole is used as a building block in the synthesis of various organic compounds
Biology and Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-propoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
4-Bromo-1H-indazole: Lacks the propoxy group, making it less versatile in certain applications.
7-Propoxy-1H-indazole: Lacks the bromine atom, affecting its reactivity and potential biological activity.
4-Chloro-7-propoxy-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromo-7-propoxy-1H-indazole stands out due to the presence of both the bromine atom and the propoxy group. This combination enhances its reactivity and allows for the creation of a wide range of derivatives. Its unique structure also contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
4-bromo-7-propoxy-1H-indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-2-5-14-9-4-3-8(11)7-6-12-13-10(7)9/h3-4,6H,2,5H2,1H3,(H,12,13) |
Clave InChI |
ICMQIXSXHYIDKX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C(=C(C=C1)Br)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)

![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
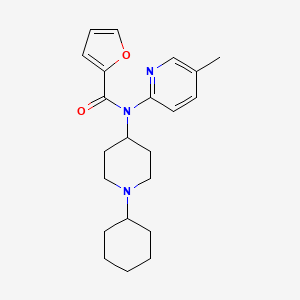

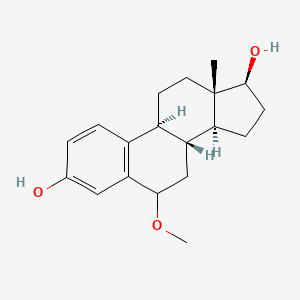
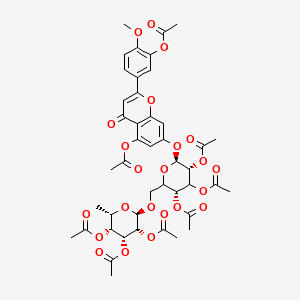


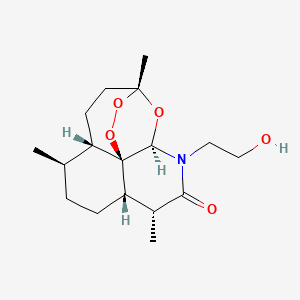
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
